molecular formula C19H19N5O3 B3521733 (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3521733
M. Wt: 365.4 g/mol
InChI Key: XQUFKOJUVYMUAO-GDNBJRDFSA-N
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Description

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives

Properties

IUPAC Name

(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-23(2)18-20-11-14(12-21-18)10-15-16(25)22-19(27)24(17(15)26)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,22,25,27)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUFKOJUVYMUAO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=N1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and diazinane precursors. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperature conditions ranging from room temperature to reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of advanced materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione: Lacks the phenylethyl group.

    (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-methylpropyl)-1,3-diazinane-2,4,6-trione: Contains a different alkyl group.

Uniqueness

The uniqueness of (5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione lies in its specific structural features, such as the phenylethyl group and the diazinane ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione

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